2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a 4-fluoro-benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide typically involves a multi-step reaction process. One common method includes the reaction of cyclopropylamine with 4-fluorobenzyl chloride in the presence of a suitable base, followed by acetylation of the resulting intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.
Medicine: This compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism by which 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide
2-Amino-N-methyl-N-(4-fluoro-benzyl)-acetamide
2-Amino-N-propyl-N-(4-fluoro-benzyl)-acetamide
Uniqueness: 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide stands out due to its cyclopropyl group, which imparts unique chemical and physical properties compared to its ethyl, methyl, and propyl counterparts. This structural difference can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTNWILNFFNLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)F)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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